molecular formula C19H19NO3 B15023759 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone

1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone

Katalognummer: B15023759
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: OPTOWUPJICDIBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone is a synthetic compound that belongs to the class of phenethylamines. It is commonly used in scientific research to investigate its pharmacological properties and physiological effects.

Vorbereitungsmethoden

The synthesis of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone involves the reaction of 3-(2-bromoethyl)-1H-indole with 2-methoxyphenol in the presence of potassium carbonate and copper powder. This method is relatively straightforward and allows for the efficient production of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.

    Medicine: Research has shown that this compound has potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The exact mechanism of action of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone is not fully understood. it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, leading to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This activation of downstream signaling pathways is involved in the regulation of mood, cognition, and perception.

Vergleich Mit ähnlichen Verbindungen

1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone is unique due to its specific chemical structure and pharmacological properties. Similar compounds include:

    1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone:

    1,1’-[[2-(2-Methoxyphenoxy)ethyl]nitrilo]bis[3-(9H-carbazol-4-yloxy)propan-2-ol]: This compound has a similar phenoxyethyl group but includes additional carbazole moieties.

    (2RS)-1-(1H-indol-4-yloxy)-3-((2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol:

These compounds highlight the diversity within this class of chemicals and underscore the unique properties of this compound.

Eigenschaften

Molekularformel

C19H19NO3

Molekulargewicht

309.4 g/mol

IUPAC-Name

1-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]ethanone

InChI

InChI=1S/C19H19NO3/c1-14(21)16-13-20(17-8-4-3-7-15(16)17)11-12-23-19-10-6-5-9-18(19)22-2/h3-10,13H,11-12H2,1-2H3

InChI-Schlüssel

OPTOWUPJICDIBM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.